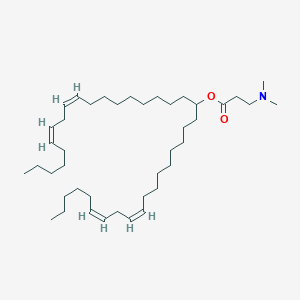
DLin-MC2-DMA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Lin-MC2-DMA involves the esterification of linoleic acid with 3-dimethylaminopropane-1,2-diol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification . The product is then purified through distillation or chromatography to obtain the desired purity.
Industrial Production Methods
In an industrial setting, the production of D-Lin-MC2-DMA follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The purification process may include additional steps, such as crystallization and solvent extraction, to ensure the compound meets pharmaceutical-grade standards .
Chemical Reactions Analysis
Types of Reactions
D-Lin-MC2-DMA undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, forming quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Primary and secondary alcohols.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
D-Lin-MC2-DMA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex lipids and polymers.
Biology: Facilitates the delivery of genetic material into cells, aiding in gene editing and gene therapy research.
Mechanism of Action
D-Lin-MC2-DMA exerts its effects through its ionizable nature, which allows it to form stable complexes with nucleic acids. Upon administration, the lipid nanoparticles encapsulating the nucleic acids are taken up by cells through endocytosis. The acidic environment of the endosome causes the ionizable lipid to become protonated, leading to the disruption of the endosomal membrane and the release of the nucleic acids into the cytoplasm . This mechanism ensures efficient delivery and expression of the therapeutic genetic material.
Comparison with Similar Compounds
Similar Compounds
D-Lin-MC3-DMA: Another ionizable lipid used in lipid nanoparticle formulations, known for its high gene-silencing activity.
DLin-KC2-DMA: A derivative with improved delivery capacity and lower toxicity.
1,2-dioleoyl-3-dimethylaminopropane (DODMA): Similar in structure but with different fatty acid chains, affecting its delivery efficiency and stability.
Uniqueness
D-Lin-MC2-DMA is unique due to its specific fatty acid composition, which provides an optimal balance between hydrophobicity and ionizability. This balance enhances its ability to form stable lipid nanoparticles and efficiently deliver nucleic acids to target cells .
Properties
Molecular Formula |
C42H77NO2 |
|---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 3-(dimethylamino)propanoate |
InChI |
InChI=1S/C42H77NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-41(45-42(44)39-40-43(3)4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,41H,5-12,17-18,23-40H2,1-4H3/b15-13-,16-14-,21-19-,22-20- |
InChI Key |
BAHNSDYHBUZBBI-KWXKLSQISA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10857370.png)

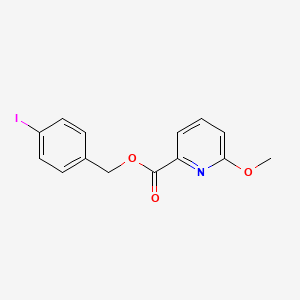
![1-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]imidazole](/img/structure/B10857395.png)
![2-[2,2-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1,3-dioxolan-4-yl]ethanol](/img/structure/B10857401.png)
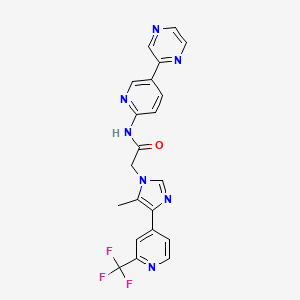
![Tert-butyl 4-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B10857413.png)
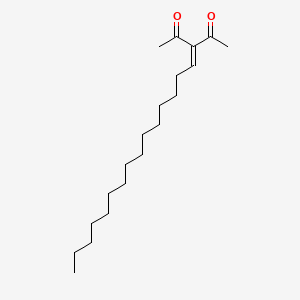
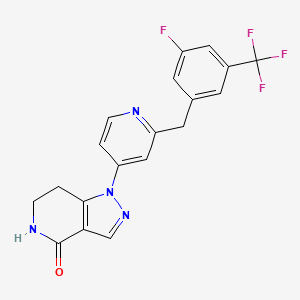

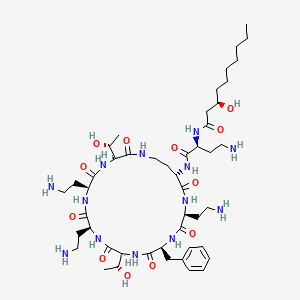

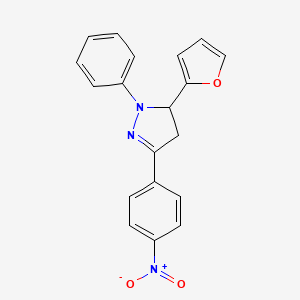
![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)
